4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine
Description
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and an imidazole ring attached to a pyrimidine core
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-imidazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6/c18-14-2-1-3-15(10-14)22-6-8-23(9-7-22)16-11-17(21-12-20-16)24-5-4-19-13-24/h1-5,10-13H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYJYLGEXHCLIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC(=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the imidazole ring and the piperazine moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and the desired scale of production. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with similar structures to 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine exhibit antidepressant properties. Studies have demonstrated that piperazine derivatives can influence serotonin and norepinephrine pathways, suggesting potential efficacy in treating depression and anxiety disorders .
Antipsychotic Properties
The piperazine moiety is often associated with antipsychotic activity. Compounds containing this structure have been evaluated for their ability to modulate dopamine receptors, which are critical targets in the treatment of schizophrenia and other psychotic disorders. Preliminary studies suggest that this compound may possess similar properties, warranting further exploration .
Anti-inflammatory Effects
Emerging evidence points to the anti-inflammatory potential of imidazole-containing compounds. Research has shown that such compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. The specific effects of this compound on inflammation remain to be fully elucidated but are promising based on structural analogs .
Data Tables
| Application Area | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin/norepinephrine | |
| Antipsychotic | Dopamine receptor modulation | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperazine derivatives revealed that compounds structurally related to this compound exhibited significant antidepressant-like effects in animal models. The study highlighted the importance of the piperazine ring in enhancing serotonin receptor affinity, leading to improved mood regulation .
Case Study 2: Neuroleptic Activity
In a comparative analysis of piperazine derivatives, researchers found that certain compounds demonstrated antipsychotic-like effects in rodent models. These findings suggest that modifications to the piperazine structure can enhance neuroleptic activity, positioning this compound as a potential candidate for further development in this area .
Mechanism of Action
The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine can be compared with other similar compounds, such as:
- 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
- 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-triazol-1-yl)pyrimidine
These compounds share similar structural features but differ in the heterocyclic ring attached to the pyrimidine core
Biological Activity
The compound 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine is a member of the arylpiperazine class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring, an imidazole moiety, and a pyrimidine core. The presence of the 3-chlorophenyl group enhances its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Key mechanisms include:
- Serotonin Receptor Modulation : The arylpiperazine derivatives are known to act as agonists or antagonists at serotonin receptors (5-HT receptors), influencing mood and anxiety levels .
- Dopamine Receptor Interaction : These compounds often exhibit affinity for dopamine receptors, which is crucial in the treatment of psychiatric disorders such as schizophrenia .
- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction .
Case Studies and Research Findings
- Antidepressant Activity : A study demonstrated that derivatives similar to this compound showed significant antidepressant effects in animal models, likely due to serotonin receptor modulation .
- Antitumor Efficacy : Research indicated that the compound has notable cytotoxicity against prostate cancer cells, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Some studies have reported neuroprotective properties in models of neurodegeneration, indicating possible applications in treating conditions like Alzheimer's disease .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
